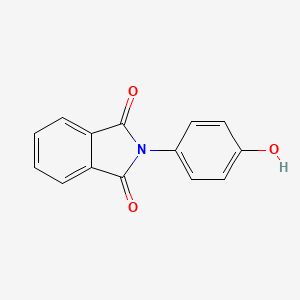

N-(4-Hydroxyphenyl)Phthalimid

Übersicht

Beschreibung

N-(4-Hydroxyphenyl)Phthalimide (NHP) is an organic compound belonging to the phthalimide family. It is an important intermediate in organic synthesis and has a wide range of applications in the pharmaceutical and industrial sectors. NHP is a white crystalline solid which is soluble in water and other polar organic solvents. It is generally used as a starting material for the synthesis of other organic compounds, and has been studied extensively for its potential use in drug development and medical research.

Wissenschaftliche Forschungsanwendungen

Synthese von synthetischem Indigo

N-(4-Hydroxyphenyl)Phthalimid: wird bei der Synthese von synthetischem Indigo verwendet, einem Farbstoff mit einer tiefen blauen Farbe, der traditionell aus Pflanzen gewonnen wurde. Die Verbindung dient als Vorläufer in der Produktion, wo sie eine Reihe von chemischen Reaktionen durchläuft, um den Indigofarbstoff zu bilden. Dieser synthetische Ansatz ermöglicht eine konsistentere und zuverlässigere Quelle für Indigo zur Verwendung beim Färben von Stoffen .

Herstellung von Phthalocyaninpigmenten

Diese Verbindung ist auch bei der Herstellung von Phthalocyaninpigmenten von Bedeutung, die für ihre Stabilität und ihre intensiven blauen oder grünen Farben bekannt sind. Diese Pigmente finden Anwendung in Tinten, Beschichtungen und Kunststoffen und bieten leuchtende Farbtöne und ausgezeichnete Lichtbeständigkeit .

Forschung zu Biopigmentanaloga

Aufgrund seiner strukturellen Ähnlichkeit mit Biopigmenten wie Porphyrinen wird This compound in der Forschung als Analogon untersucht. Wissenschaftler untersuchen seine Bindungseigenschaften und Wechselwirkungen mit biologischen Molekülen, was zu Erkenntnissen über die Funktion natürlicher Pigmente führen kann .

Studien zur Isoindol-Gruppierung

Die im This compound vorhandene Isoindol-Gruppierung macht sie zu einer wertvollen Verbindung für die Untersuchung der Eigenschaften und Reaktionen von Isoindolstrukturen. Diese Studien können zur Entwicklung neuer Materialien und Pharmazeutika beitragen .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHOJUGXERSDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291188 | |

| Record name | N-(4-Hydroxyphenyl)Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-85-0 | |

| Record name | 7154-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxyphenyl)Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

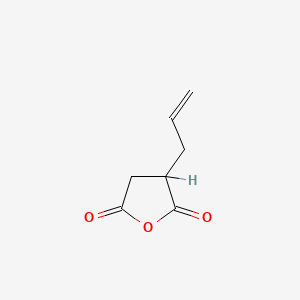

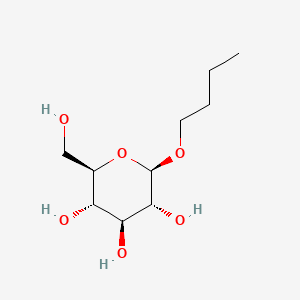

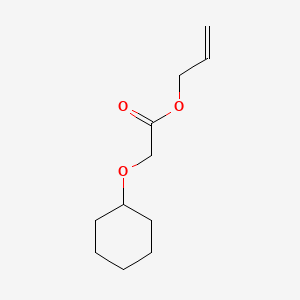

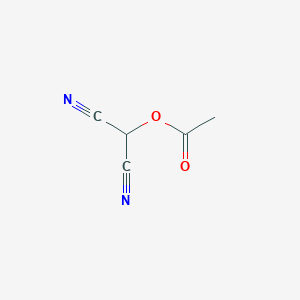

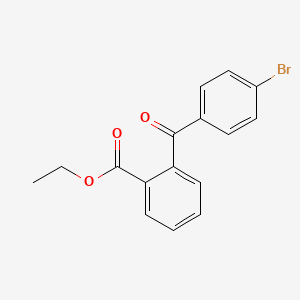

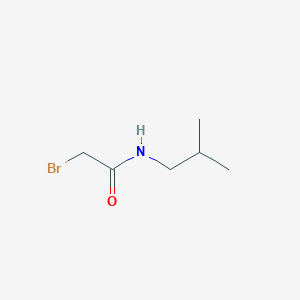

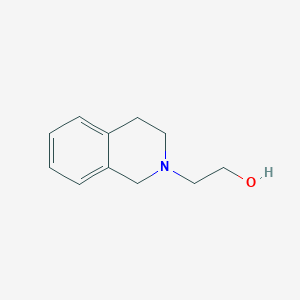

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

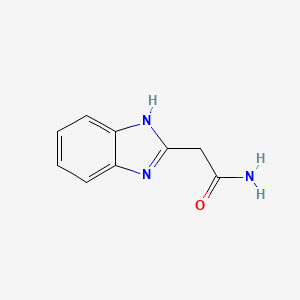

Q1: What are the key structural features of N-(4-Hydroxyphenyl)Phthalimide?

A: N-(4-Hydroxyphenyl)Phthalimide is an aromatic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol. Its structure combines a phthalimide group and a phenol group connected via a nitrogen atom. The presence of both a carboxylic acid group and a phenolic hydroxyl group makes it a versatile building block for synthesizing various polymers, including poly(imide-ester)s [, , ] and poly(ester-imide-benzoxazole)s [].

Q2: How is N-(4-Hydroxyphenyl)Phthalimide used in polymer synthesis?

A: N-(4-Hydroxyphenyl)Phthalimide and its derivatives serve as monomers in various polymerization reactions. For instance, direct condensation polymerization with amino acids like 4-aminobenzoic acid or 6-aminohexanoic acid, using diphenylchlorophosphate and pyridine, yields copoly(amide–ester–imide)s []. Additionally, N-(4-Hydroxyphenyl)Phthalimide can be further modified to incorporate benzoxazole units, ultimately leading to poly(ether-imide-benzoxazole)s [, ] and poly(ester-imide-benzoxazole)s [].

Q3: What are the benefits of incorporating N-(4-Hydroxyphenyl)Phthalimide into polymers?

A: Polymers incorporating N-(4-Hydroxyphenyl)Phthalimide and its derivatives often exhibit desirable properties like high thermal and thermooxidative stability [, ]. Some of these polymers, particularly the copoly(amide–ester–imide)s, demonstrate thermotropic liquid crystalline behavior within specific temperature ranges []. These characteristics make them potentially valuable for applications requiring materials with high thermal resistance and specific optical properties.

Q4: Are there any challenges associated with using N-(4-Hydroxyphenyl)Phthalimide in polymer synthesis?

A: While N-(4-Hydroxyphenyl)Phthalimide offers benefits, challenges exist. For example, direct self-polycondensation of N-(4-Hydroxyphenyl)phthalimide-4-carboxylic acid at elevated temperatures proved unsuccessful in achieving high molecular weight polymers []. Furthermore, the synthesis of poly(ether-imide-benzoxazole)s using nucleophilic aromatic substitution was limited by polymer precipitation, though higher polymerization temperatures yielded higher molecular weight products []. These challenges highlight the need for further research to optimize polymerization conditions and explore alternative synthetic routes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)